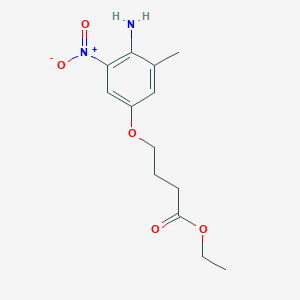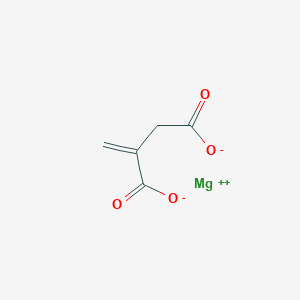
Triethoxy(trifluoromethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(trifluoromethyl)silane is an organosilicon compound widely used in various fields of chemistry and industry. It is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure imparts distinct chemical properties, making it valuable for numerous applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxy(trifluoromethyl)silane can be synthesized through several methods. One common approach involves the reaction of trifluoromethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(trifluoromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Reduction Reactions: The compound can participate in reduction reactions, often involving hydrosilanes as reducing agents.
Cross-Coupling Reactions: It is reactive in palladium-catalyzed cross-coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, alkyl halides, and hydrosilanes. Reaction conditions often involve the use of catalysts such as palladium or nickel, along with specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while cross-coupling reactions can produce complex organosilicon compounds .
Aplicaciones Científicas De Investigación
Triethoxy(trifluoromethyl)silane has a wide range of scientific research applications:
Materials Chemistry: It is used for surface modification and the synthesis of silicon-containing organic compounds.
Biology and Medicine: The compound is explored for its potential in drug delivery systems and biomedical imaging.
Industrial Applications: It is utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethyl(trifluoromethyl)silane: Contains ethyl groups instead of ethoxy groups.
Uniqueness
Triethoxy(trifluoromethyl)silane is unique due to its specific combination of trifluoromethyl and ethoxy groups, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable for specialized applications in materials science and industrial chemistry .
Propiedades
Número CAS |
167490-07-5 |
|---|---|
Fórmula molecular |
C7H15F3O3Si |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
triethoxy(trifluoromethyl)silane |
InChI |
InChI=1S/C7H15F3O3Si/c1-4-11-14(12-5-2,13-6-3)7(8,9)10/h4-6H2,1-3H3 |
Clave InChI |
BOVWGKNFLVZRDU-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C(F)(F)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)





![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)


![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)

